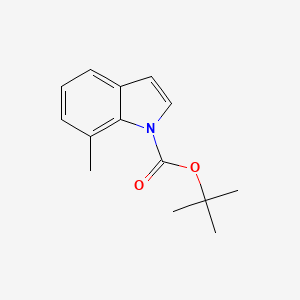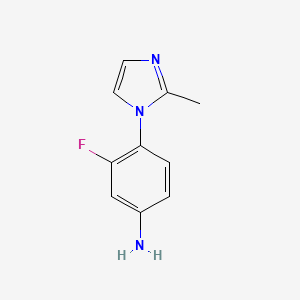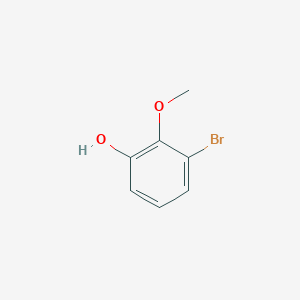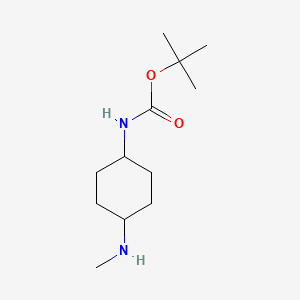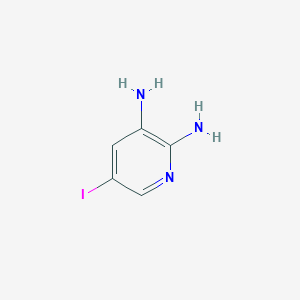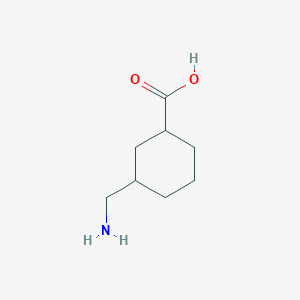
Bis-(4-fluoro-benzyl)-amine hydrochloride
Übersicht
Beschreibung
Bis-(4-fluoro-benzyl)-amine hydrochloride is a useful research compound. Its molecular formula is C14H14ClF2N and its molecular weight is 269.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enhancement of Amine Nucleophilicity
One application involves the use of Bis-(4-fluoro-benzyl)-amine hydrochloride in the enhancement of amine nucleophilicity. A study demonstrated how a bis(phosphine oxide) host, capable of binding a benzylic amine, could increase the rate of addition of 4-fluorobenzylamine to N-phenylmaleimide, rationalizing this in terms of the enhancement of the nucleophilicity of the benzylic amine (Ashton et al., 2000).
Development of Soluble Fluoro-Polyimides
Another significant application is in the development of soluble fluoro-polyimides, achieved by reacting a fluorine-containing aromatic diamine, such as this compound, with aromatic dianhydrides. These materials exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for high-performance applications (K. Xie et al., 2001).
Synthesis of Multifunctional Materials for OLEDs
In the field of organic electronics, this compound has been used to construct multifunctional materials for high-performance organic light-emitting diodes (OLEDs). These materials feature a highly twisted tetrahedral conformation, resulting in improved solubility and chemical miscibility, which are critical for the development of solution processable blue phosphorescent OLEDs (Shanghui Ye et al., 2010).
Synthesis of Novel Aromatic Polyimides
The compound has also been utilized in the synthesis of novel aromatic polyimides, which are derived from bis(ether amine) monomers and display outstanding organosolubility, optical transparency, and thermal stability. Such polyimides can be used in various applications, including flexible electronics and high-performance coatings (Shujiang Zhang et al., 2010).
Antibacterial and Anticancer Activity
This compound derivatives have been explored for their potential antibacterial and anticancer activities. Novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, prepared starting from 2-amino benzothiazole, showed promising results in screenings for antimicrobial and cytotoxic activity against various human cancer cell lines, indicating the potential of these compounds in medical and pharmaceutical research (R. Kumbhare et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N.ClH/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12;/h1-8,17H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWBHCCOIATEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
